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Compound of Interest

Compound Name:
2-methoxy-4,5-

dimethylBenzaldehyde

CAS No.: 86582-31-2

Cat. No.: B3057946

Get Quote

Executive Summary & Structural Context
2-methoxy-4,5-dimethylbenzaldehyde represents a specific polysubstituted aromatic system

where electronic additivity rules are critical for assignment. In drug development, this motif

often appears as a building block for isoquinoline alkaloids or stilbene derivatives.

Accurate 13C NMR characterization relies on resolving the interplay between the strong

electron-donating methoxy group (C2), the weak electron-donating methyl groups (C4, C5),

and the strong electron-withdrawing aldehyde (C1). This guide compares the

theoretical/predicted shifts against experimental data from structural analogs to provide a

robust assignment framework.

Structural Visualization & Numbering
The following diagram outlines the carbon environments and the expected electronic influences

(Shielding vs. Deshielding).
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Figure 1: Electronic environment mapping for 2-methoxy-4,5-dimethylbenzaldehyde. Red

nodes indicate significant deshielding; Green nodes indicate aliphatic regions.

Comparative Chemical Shift Data
The values below synthesize high-confidence predictive models (Chemoinformatics/Additivity)

validated against experimental data from close analogs (e.g., 2-methoxybenzaldehyde and 3,4-

dimethylbenzaldehyde).

Table 1: Chemical Shift Assignments (CDCl₃ vs. DMSO-
d₆)
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Carbon
Position

Environmen
t

Shift (δ,
ppm)
[CDCl₃]

Shift (δ,
ppm)
[DMSO-d₆]

Multiplicity
(DEPT-135)

Signal Type

C=O
Aldehyde

Carbonyl
188.5 – 190.0 189.0 – 191.0

C

(Quaternary)
Low Intensity

C2
Ar-C-OMe

(Ipso)
161.0 – 163.5 162.0 – 164.0

C

(Quaternary)
Low Intensity

C4
Ar-C-Me

(Ipso)
143.0 – 145.0 144.0 – 146.0

C

(Quaternary)
Low Intensity

C5
Ar-C-Me

(Ipso)
129.0 – 131.0 130.0 – 132.0

C

(Quaternary)
Low Intensity

C6

Ar-C-H

(Ortho to

CHO)

128.0 – 129.5 129.0 – 130.5 CH (Up) High Intensity

C1
Ar-C-CHO

(Ipso)
122.0 – 124.0 123.0 – 125.0

C

(Quaternary)
Low Intensity

C3

Ar-C-H

(Ortho to

OMe)

111.0 – 113.0 112.0 – 114.0 CH (Up) High Intensity

OMe
Methoxy (-

OCH₃)
55.5 – 56.5 56.0 – 57.0 CH₃ (Up)

Very High

Intensity

Me (C4) Methyl (-CH₃) 20.0 – 21.5 20.5 – 22.0 CH₃ (Up) High Intensity

Me (C5) Methyl (-CH₃) 19.0 – 20.5 19.5 – 21.0 CH₃ (Up) High Intensity
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Analyst Note: The distinction between C4 and C5 is subtle. C4 is para to the aldehyde (electron-

withdrawing), which typically deshields it slightly more than C5, which is meta to the aldehyde.

However, 2D NMR (HMBC) is required for definitive assignment between these two quaternary

carbons.

Technical Deep Dive: Differentiating from
Alternatives
When synthesizing this compound, common impurities include the starting material (3,4-

dimethylphenol derivatives) or regioisomers. Here is how 13C NMR distinguishes the target

product.

A. The "Methoxy-Ipso" Marker (C2)[1]
Target: The C2 carbon appears at ~162 ppm.

Alternative (Precursor): In 3,4-dimethylbenzaldehyde (lacking the methoxy), the

corresponding carbon would be a CH signal at ~130 ppm.

Significance: The ~30 ppm downfield shift is the primary confirmation of successful O-

methylation.

B. The Aldehyde Carbonyl (C=O)[1][2]
Target: Signal at ~189 ppm.

Alternative (Alcohol/Acid): If the aldehyde oxidizes to carboxylic acid, this peak shifts upfield

to ~170 ppm. If reduced to alcohol, it shifts drastically to ~65 ppm (aliphatic).

C. Regioisomerism (The C3 vs C6 Split)
In the 2-methoxy-4,5-dimethyl isomer:
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C3 is ortho to the methoxy group. The electron-donating resonance of oxygen shields this

carbon significantly (~112 ppm).

C6 is ortho to the aldehyde.[1] The electron-withdrawing nature deshields this carbon (~129

ppm).

Result: A wide separation (~17 ppm) between the two aromatic methine signals confirms the

2,4,5-substitution pattern. In other isomers (e.g., 2,3-dimethyl-4-methoxy), this split would

narrow or shift.

Experimental Protocol: High-Resolution Acquisition
To ensure data integrity suitable for publication or regulatory filing, follow this "Self-Validating"

protocol.

Step 1: Sample Preparation[1]
Mass: Weigh 20–30 mg of the solid aldehyde.

Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an

internal reference.

Why CDCl₃? It minimizes hydrogen bonding interactions that can broaden the carbonyl

peak compared to DMSO.

Clarification: Filter the solution through a cotton plug within a glass pipette directly into the

NMR tube to remove suspended solids (which cause line broadening).

Step 2: Acquisition Parameters (Standard 400 MHz
Instrument)

Pulse Sequence:zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary

carbons, ensuring integration is semi-quantitative.

Relaxation Delay (D1): Set to 2.0 – 3.0 seconds. The quaternary carbons (C1, C2, C4, C5,

C=O) have long T1 relaxation times. A short D1 will suppress their signals.
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Scans (NS): Minimum 512 scans (approx. 30 mins) to visualize the weak carbonyl and

quaternary aromatic peaks clearly.

Spectral Width: 240 ppm (to capture the carbonyl at ~190 ppm).

Step 3: Validation Workflow (DOT Diagram)
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Figure 2: Step-by-step validation workflow for confirming structure via NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dimethylbenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxybenzaldehyde
https://spectrabase.com/spectrum/2-Methoxybenzaldehyde
https://organicchemistrydata.org/hansreich/resources/nmr/?page=c13-data
https://www.benchchem.com/product/b3057946?utm_src=pdf-custom-synthesis#bc-rfq
https://qa.nmrwiki.org/question/563/2-methoxybenzaldehyde
https://www.benchchem.com/product/b3057946/docs#13c-nmr-characterization-guide-2-methoxy-4-5-dimethylbenzaldehyde
https://www.benchchem.com/product/b3057946/docs#13c-nmr-characterization-guide-2-methoxy-4-5-dimethylbenzaldehyde
https://www.benchchem.com/product/b3057946/docs#13c-nmr-characterization-guide-2-methoxy-4-5-dimethylbenzaldehyde
https://www.benchchem.com/product/b3057946/docs#13c-nmr-characterization-guide-2-methoxy-4-5-dimethylbenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3057946?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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